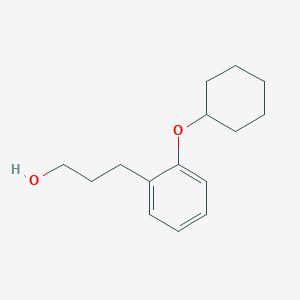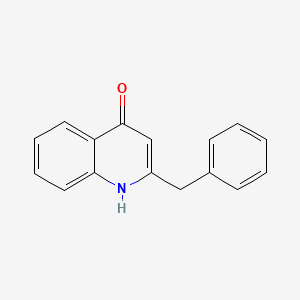
2-Benzylquinolin-4(1H)-one
Übersicht
Beschreibung
2-Benzylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C16H13NO and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Pharmacological Significance : 3,4-Dihydroquinolin-2(1H)-ones, related to 2-Benzylquinolin-4(1H)-one, have been highlighted for their biological and pharmacological significance. Enantiomerically pure benzothiazines can be used as templates to synthesize these compounds under mild conditions (Harmata & Hong, 2007).
Aggregation Enhanced Emission and Solid State Emission : Certain naphthalimide-based compounds related to 2-Benzylquinolin-4(1H)-one have been synthesized and characterized. They form nanoaggregates and exhibit aggregation enhanced emission, which can be significant in the development of optical materials (Srivastava, Singh, & Mishra, 2016).
Antitumor Properties : 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, a related compound, has shown significant antitumor activity, inducing cell cycle arrest and apoptosis in various cancer cell lines (Mukherjee et al., 2010).
Antioxidant Activities : 2-Aryl-2,3-dihydroquinolin-4(1H)-ones synthesized using a silver(I) triflate catalyzed process have exhibited potent free-radical scavenging ability, indicating potential antioxidant properties (Pandit, Sharma, & Lee, 2015).
In Vitro Antitumor Activity : Studies on isoquinolone derivatives, closely related to 2-Benzylquinolin-4(1H)-one, have demonstrated their potential as antitumor agents against various human tumor cell lines (Cheon et al., 1999).
Potential as Sigma-2 Receptor Probe : Certain dihydroisoquinolin-2(1H)-yl compounds have been identified as potential ligands for studying sigma-2 receptors in vitro, which could be significant in neurological and pharmacological research (Xu et al., 2005).
Eigenschaften
IUPAC Name |
2-benzyl-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-16-11-13(10-12-6-2-1-3-7-12)17-15-9-5-4-8-14(15)16/h1-9,11H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBQZCWLDBJTAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-N-(4-methoxybenzyl)-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8080205.png)
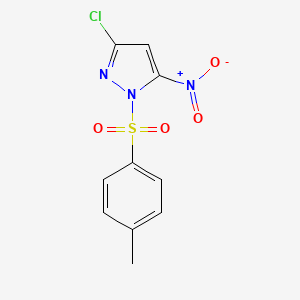
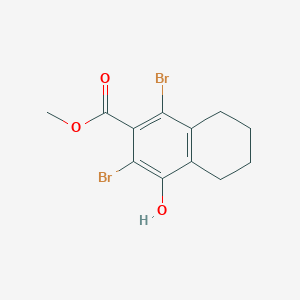

![1-phenyl-1H-iMidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B8080238.png)
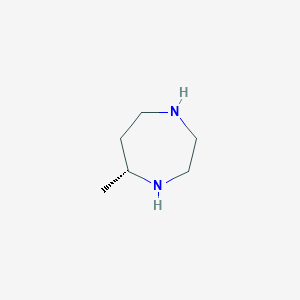
![2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(oxan-4-yl)ethanol](/img/structure/B8080248.png)



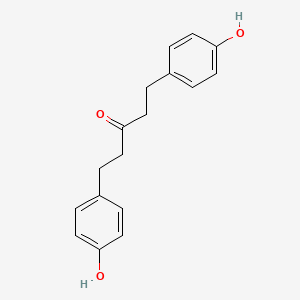

![Decahydronaphtho[2,3-b]oxirene](/img/structure/B8080297.png)
